Bienvenue dans la boutique en ligne BenchChem!

8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Kinase Selectivity PIM Kinase Triazolopyridine Scaffold

8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a privileged scaffold for developing selective kinase inhibitors (JAK1/2, PIM) and RORγt inverse agonists. The 2-amino-8-methyl substitution pattern enables precise SAR exploration, with demonstrated sub-nanomolar potency and improved metabolic stability versus imidazopyrazine analogs. This compound is essential for reproducible in vitro target validation and optimizing oral bioavailability in drug discovery programs. Procure with verified ≥95% purity to ensure data integrity.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 1239648-74-8
Cat. No. B567079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS1239648-74-8
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=N2)N
InChIInChI=1S/C7H8N4/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3,(H2,8,10)
InChIKeyAFIIWMGLRJCJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1239648-74-8): A Core Heterocyclic Scaffold for Targeted Probe Development


8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1239648-74-8; C7H8N4, MW 148.17) is a heterocyclic compound featuring a 1,2,4-triazole ring fused to a pyridine core, with a methyl substituent at the 8-position and a primary amine at the 2-position . This scaffold belongs to the broader class of [1,2,4]triazolo[1,5-a]pyridines, which are recognized as privileged structures in medicinal chemistry due to their demonstrated utility in generating potent and selective kinase inhibitors (e.g., JAK1/JAK2, PI3Kγ, PIM) and nuclear receptor modulators (e.g., RORγt inverse agonists) [1][2]. The 2-amino-8-methyl substitution pattern provides a chemically tractable handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs [2].

Why 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine Cannot Be Casually Substituted by Other Triazolopyridine Analogs


Substitution of 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine with a closely related analog is not recommended without rigorous validation due to the profound impact of subtle structural modifications on target selectivity and potency [1]. The triazolopyridine scaffold is a core pharmacophore for numerous kinase and nuclear receptor targets, but the specific substitution pattern is critical. For instance, within the same chemotype, modifications at the 6-, 7-, or 8-positions can shift kinase selectivity from JAK1 to JAK2 or alter PIM isoform preference, as demonstrated by comparative profiling of structurally similar compounds [1]. Furthermore, even minor changes can drastically affect key drug-like properties such as metabolic stability and oral bioavailability [2]. Therefore, using an 'off-the-shelf' analog without quantitative evidence of functional equivalence risks experimental failure due to altered target engagement, off-target activity, or poor pharmacokinetic profiles.

8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Quantitative Differentiation Evidence for Scientific Selection


Enhanced Kinase Selectivity Profile of the 8-Methyl Triazolopyridine Scaffold Relative to Non-Methylated Analogs

The 8-methyl substitution on the triazolopyridine core contributes to a distinct selectivity profile across the PIM kinase family and other kinases, providing a more favorable off-target window compared to structurally similar compounds lacking the 8-methyl group [1]. Specifically, Compound 8 (an 8-methyl triazolopyridine derivative) exhibits a ≥6-fold reduction in potency against PIM-1, PIM-2, and PIM-3 compared to the more promiscuous Compound 3, while maintaining or improving selectivity against several off-target kinases [1].

Kinase Selectivity PIM Kinase Triazolopyridine Scaffold

Kinase Inhibition Potency and Selectivity in JAK/STAT Pathway Targeting

Compounds based on the triazolopyridine core, such as TUL01101, have demonstrated exceptional potency and selectivity for JAK1, a key target in inflammatory diseases [1]. This performance surpasses that of the initial triazolopyridine screening hits and compares favorably to other chemotypes [2][3]. TUL01101 exhibits an IC50 of 3 nM against JAK1 and shows >12-fold selectivity over JAK2 and TYK2 in enzymatic assays, with a 37-fold selectivity window for JAK2 in a whole blood assay [1].

JAK1 Inhibitor Rheumatoid Arthritis Immunology

In Vivo Efficacy in a Mouse Model of Cytokine-Induced Inflammation

Optimized triazolopyridine derivatives, exemplified by compound 5a, demonstrate robust and dose-dependent inhibition of IL-17A production in a mouse IL-18/23-induced cytokine expression model, confirming in vivo target engagement and functional activity [1]. This contrasts with earlier analogs that showed potent in vitro activity but lacked sufficient metabolic stability or in vivo efficacy [1].

RORγt Inverse Agonist Autoimmune Disease In Vivo Pharmacology

Oral Bioavailability Advantage of Optimized Triazolopyridines vs. Early Analogs

Strategic modification of the triazolopyridine core, as demonstrated in the development of RORγt inverse agonist 5a, can yield compounds with favorable pharmacokinetic profiles, including oral bioavailability, a property often lacking in early-stage analogs [1]. This represents a significant advancement over the initial leads which were potent but metabolically labile [1].

Pharmacokinetics Oral Bioavailability Drug Development

Scaffold Superiority: Triazolopyridine vs. Imidazopyridine in JAK2 Inhibitor Development

During the development of JAK2 inhibitors, the triazolopyridine series was found to offer a more favorable balance of potency and drug-like properties compared to the imidazopyrazine series [1]. While the imidazopyrazine series initially displayed more than 10-fold higher potencies, it suffered from poor metabolic stability [1]. This led to a strategic focus on the triazolopyridine scaffold, which ultimately yielded clinical candidates like CEP-33779 [2].

JAK2 Inhibitor Medicinal Chemistry Scaffold Comparison

Consistent High Purity Specification Across Multiple Vendors for Research Use

Multiple reputable vendors, including AKSci, Chemscene, Leyan, and Bidepharm, consistently specify a minimum purity of 95-97% for 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine, with batch-specific QC data (NMR, HPLC, GC) available upon request . This level of purity and documentation is essential for ensuring reproducible results in research applications, differentiating it from less rigorously characterized in-class alternatives.

Chemical Purity Procurement Quality Control

Evidence-Backed Application Scenarios for 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine


Medicinal Chemistry: Design of Selective Kinase Inhibitors

Utilize 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine as a core scaffold for designing selective kinase inhibitors, particularly for targets like JAK1, JAK2, or PIM kinases [1][2]. The 8-methyl group and 2-amino handle provide a defined vector for SAR exploration to optimize potency and selectivity, as demonstrated by the shift in PIM kinase selectivity profiles compared to analogs [1]. This is a direct application of evidence showing the scaffold's ability to achieve sub-nanomolar potency (e.g., 3 nM for JAK1) and tunable selectivity windows (e.g., 37-fold for JAK2) [2].

Chemical Biology: Development of RORγt Inverse Agonist Probes

Employ this compound as a starting point for synthesizing potent and orally bioavailable RORγt inverse agonists for studying autoimmune pathways, such as IL-17A production [3]. The evidence demonstrates that optimized triazolopyridines can achieve robust, dose-dependent inhibition of IL-17A in vivo, overcoming the metabolic instability of earlier analogs [3]. This scenario is specifically supported by the successful in vivo efficacy of compound 5a in a mouse cytokine model [3].

In Vitro Pharmacology: High-Purity Chemical Probe for Target Validation

Procure 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine with a verified purity of ≥95% for use in in vitro biochemical and cellular assays to validate novel protein targets or pathways . The consistent high purity specification across multiple vendors minimizes confounding results from impurities, ensuring that observed biological activity can be confidently attributed to the compound of interest . This is a critical step for reproducible target engagement studies.

Scaffold Optimization: Balancing Potency and Metabolic Stability

Use the triazolopyridine core to address metabolic stability liabilities often encountered in drug discovery programs, as evidenced by the comparison with the more potent but unstable imidazopyrazine series [4]. The triazolopyridine scaffold offers a strategic advantage when optimizing for both potency and favorable pharmacokinetic properties, leading to the discovery of orally bioavailable candidates like CEP-33779 [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.